molecular formula C7H17Cl2N B2614372 3-Chloro-N-methyl-N-propan-2-ylpropan-1-amine;hydrochloride CAS No. 49705-19-3

3-Chloro-N-methyl-N-propan-2-ylpropan-1-amine;hydrochloride

Cat. No.: B2614372
CAS No.: 49705-19-3
M. Wt: 186.12
InChI Key: MGUSKVMIXPXOLC-UHFFFAOYSA-N
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Description

3-Chloro-N-methyl-N-propan-2-ylpropan-1-amine;hydrochloride is an organic compound with the molecular formula C7H16Cl2N. It is a hydrochloride salt form of 3-Chloro-N-methyl-N-propan-2-ylpropan-1-amine, which is a derivative of propanamine. This compound is typically used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-methyl-N-propan-2-ylpropan-1-amine;hydrochloride involves the reaction of N-methylpropan-2-amine with 1-chloropropane under specific conditions. The reaction typically requires a solvent such as chloroform or methanol and is carried out at room temperature. The product is then purified and converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-methyl-N-propan-2-ylpropan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: It can participate in addition reactions with various electrophiles.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of amine derivatives, while oxidation and reduction can produce different alcohols or hydrocarbons.

Scientific Research Applications

3-Chloro-N-methyl-N-propan-2-ylpropan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-N-methyl-N-propan-2-ylpropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-N,N,2-trimethylpropenylamine
  • N-Methyl-3-chloropropylamine hydrochloride

Uniqueness

3-Chloro-N-methyl-N-propan-2-ylpropan-1-amine;hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties

Properties

IUPAC Name

3-chloro-N-methyl-N-propan-2-ylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16ClN.ClH/c1-7(2)9(3)6-4-5-8;/h7H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUCCWXVNLNLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CCCCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49705-19-3
Record name (3-chloropropyl)(methyl)(propan-2-yl)amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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